molecular formula C14H14N8O2 B11528601 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-(3-methylphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-(3-methylphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11528601
M. Wt: 326.31 g/mol
InChI Key: BDIYDINSXGOGDO-FRKPEAEDSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(E)-(3-methylphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including oxadiazole, triazole, and hydrazide moieties

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(E)-(3-methylphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane and ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(E)-(3-methylphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(E)-(3-methylphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C14H14N8O2

Molecular Weight

326.31 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-(3-methylphenyl)methylideneamino]triazole-4-carboxamide

InChI

InChI=1S/C14H14N8O2/c1-8-4-3-5-10(6-8)7-16-18-14(23)11-9(2)22(21-17-11)13-12(15)19-24-20-13/h3-7H,1-2H3,(H2,15,19)(H,18,23)/b16-7+

InChI Key

BDIYDINSXGOGDO-FRKPEAEDSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C

Canonical SMILES

CC1=CC(=CC=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C

Origin of Product

United States

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